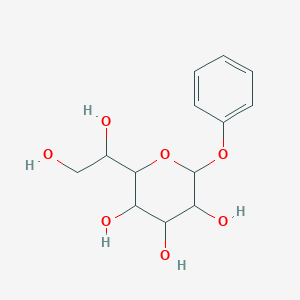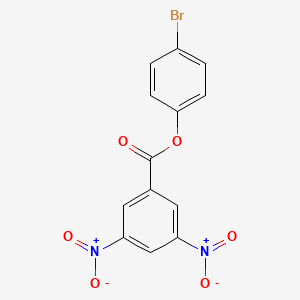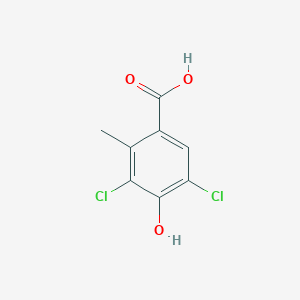
3,5-Dichloro-4-hydroxy-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-hydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H6Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a hydroxyl group, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxy-2-methylbenzoic acid typically involves the chlorination of 4-hydroxy-2-methylbenzoic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process involves the following steps:
Esterification: The starting material, 4-hydroxy-2-methylbenzoic acid, is esterified to form the corresponding ester.
Chlorination: The ester is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride.
Hydrolysis: The chlorinated ester is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and safety, often involving the use of automated systems to control reaction conditions and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-4-hydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Products include 3,5-Dichloro-4-oxo-2-methylbenzoic acid or 3,5-Dichloro-4-carboxy-2-methylbenzoic acid.
Reduction: Products include 3,5-Dichloro-4-hydroxy-2-methylbenzene or 3,5-Dichloro-2-methylbenzoic acid.
Substitution: Products vary depending on the nucleophile used, such as 3,5-Dichloro-4-alkoxy-2-methylbenzoic acid.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-hydroxy-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-hydroxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-4-hydroxybenzoic acid: Similar structure but lacks the methyl group.
3,5-Dichloro-4-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
4-Hydroxy-2-methylbenzoic acid: Similar structure but lacks the chlorine atoms.
Uniqueness
3,5-Dichloro-4-hydroxy-2-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chlorine atoms and a hydroxyl group allows for a wide range of chemical modifications and applications.
Propiedades
Número CAS |
13481-69-1 |
|---|---|
Fórmula molecular |
C8H6Cl2O3 |
Peso molecular |
221.03 g/mol |
Nombre IUPAC |
3,5-dichloro-4-hydroxy-2-methylbenzoic acid |
InChI |
InChI=1S/C8H6Cl2O3/c1-3-4(8(12)13)2-5(9)7(11)6(3)10/h2,11H,1H3,(H,12,13) |
Clave InChI |
QAPPKIJGVCMOCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1C(=O)O)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)
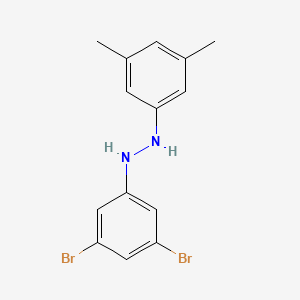
![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)

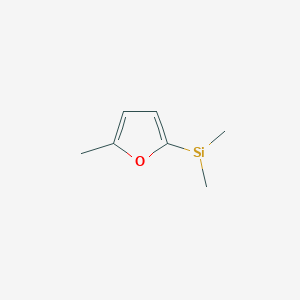
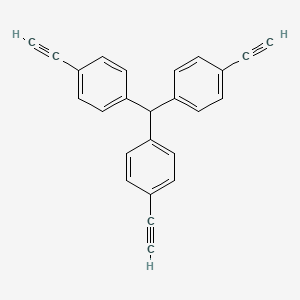
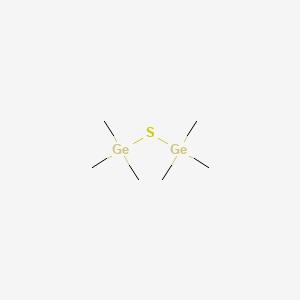
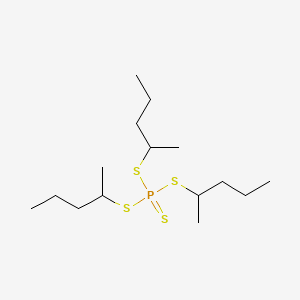

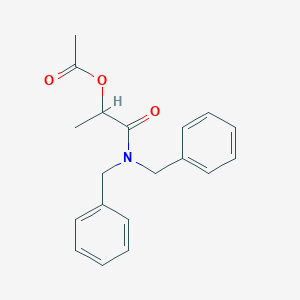
![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
